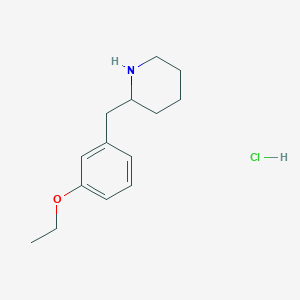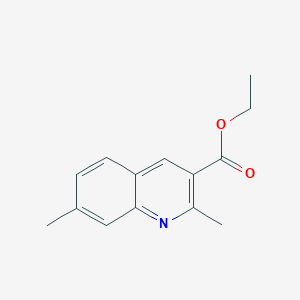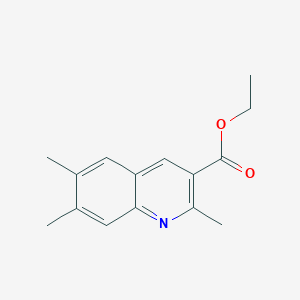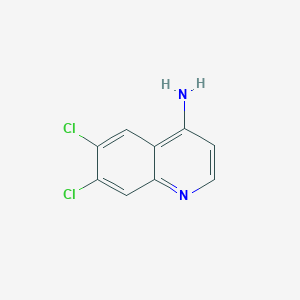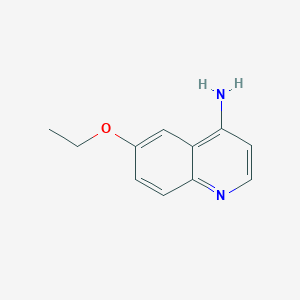![molecular formula C12H17ClFNO B1341420 4-[(2-Fluorophenoxy)methyl]piperidine hydrochloride CAS No. 614731-22-5](/img/structure/B1341420.png)
4-[(2-Fluorophenoxy)methyl]piperidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-[(2-Fluorophenoxy)methyl]piperidine hydrochloride" is a derivative of piperidine, a six-membered heterocyclic amine, which is of interest due to its potential biological activity. Piperidine derivatives are often studied for their pharmacological properties, including their ability to interact with various receptors in the body. The presence of a halogen, such as fluorine, and the phenoxy methyl group could influence the compound's affinity and selectivity towards certain receptors, such as the sigma-1 receptors, which are implicated in several neurological processes .
Synthesis Analysis
The synthesis of halogenated piperidine derivatives, including those with a phenoxy methyl substituent, typically involves the reaction of piperidine or its derivatives with halogenated phenols or related compounds. In the context of similar compounds, the synthesis of 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazine hydrochlorides, which share structural similarities with the compound , involves the reaction of 1-methyl piperazine with alkoxyphenyl isothiocyanates in an ethereal solution, followed by the formation of hydrochlorides through the introduction of hydrogen chloride . Although the exact synthesis of "4-[(2-Fluorophenoxy)methyl]piperidine hydrochloride" is not detailed, it is likely to follow analogous steps involving the appropriate fluorinated phenol and piperidine derivative.
Molecular Structure Analysis
The molecular structure of piperidine derivatives is crucial in determining their biological activity. For instance, the crystal and molecular structure of 4-piperidinecarboxylic acid hydrochloride, a related compound, has been characterized by X-ray diffraction, revealing a chair conformation of the piperidine ring with the substituent in the equatorial position . This conformation is significant as it can affect the compound's ability to interact with biological targets. The specific molecular structure of "4-[(2-Fluorophenoxy)methyl]piperidine hydrochloride" would likely be determined using similar analytical techniques to understand its conformation and potential receptor interactions.
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions depending on their substituents. The presence of a halogen, such as fluorine, can make the compound a candidate for nucleophilic substitution reactions, which could be utilized in further chemical modifications or in the preparation of radiolabeled probes for imaging studies, as seen with iodinated ligands in similar compounds . The reactivity of the phenoxy methyl group and the fluorine atom would be key factors in the compound's chemical behavior.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and log P values, are important for their pharmacokinetic profile. The log P value, which is a measure of lipophilicity, can be estimated using HPLC analysis and is indicative of the compound's ability to cross biological membranes . The hydrochloride salt form of the compound would influence its solubility in water, potentially making it more amenable for biological studies or therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Paroxetine Hydrochloride as a Serotonin Reuptake Inhibitor
Paroxetine hydrochloride, a phenylpiperidine derivative, is a selective serotonin reuptake inhibitor (SSRI) with applications in treating depression, anxiety disorders, and other conditions. Its physicochemical properties, spectroscopic data, and pharmacokinetics underline the compound's utility in psychiatric and neurological research (Germann, Ma, Han, & Tikhomirova, 2013).
Development of Novel Anaplastic Lymphoma Kinase Inhibitors
Research on novel anaplastic lymphoma kinase (ALK) inhibitors showcases the application of piperidine derivatives in cancer treatment. Efforts to optimize pharmacokinetics and metabolic stability led to the discovery of compounds with decreased clearance and improved plasma stability, demonstrating the impact of chemical modifications on therapeutic potential (Teffera et al., 2013).
Piperidine Moieties in Fibrate Compounds
Piperidine-containing fibrate compounds, such as 2-[3-[1-(4-fluorobenzoyl)-piperidin-4yl]phenoxyl-2-methylpropanoic acid, demonstrate superior activity in lowering triglycerides, cholesterol, and blood sugar compared to conventional fibrates. This highlights the role of piperidine structures in enhancing the efficacy of lipid-modifying agents (Komoto et al., 2000).
SSRIs with Improved Adverse Reaction Profiles
The synthesis of 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines as SSRIs, inspired by fluoxetine, aims to mitigate common SSRI-induced sexual dysfunction. These compounds exemplify the design of targeted therapies with potentially fewer side effects (Dorsey et al., 2004).
Quantum Chemical Studies on Corrosion Inhibition
Piperidine derivatives have been investigated for their corrosion inhibition properties on iron, using quantum chemical calculations and molecular dynamics simulations. This research illustrates the application of these compounds in materials science, particularly in protecting metal surfaces from corrosion (Kaya et al., 2016).
Safety and Hazards
“4-[(2-Fluorophenoxy)methyl]piperidine hydrochloride” is a chemical and has certain risks . Appropriate safety precautions should be taken, such as wearing protective gloves and masks, when touching, inhaling, or ingestion of the compound . When using and storing, it should be placed in a cool, dry, well-ventilated place .
Eigenschaften
IUPAC Name |
4-[(2-fluorophenoxy)methyl]piperidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO.ClH/c13-11-3-1-2-4-12(11)15-9-10-5-7-14-8-6-10;/h1-4,10,14H,5-9H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTNJIZGDNRHHKM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=CC=CC=C2F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60589366 |
Source


|
| Record name | 4-[(2-Fluorophenoxy)methyl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Fluorophenoxy)methyl]piperidine hydrochloride | |
CAS RN |
614731-22-5 |
Source


|
| Record name | 4-[(2-Fluorophenoxy)methyl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


